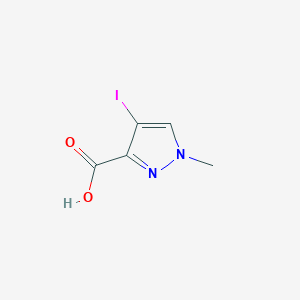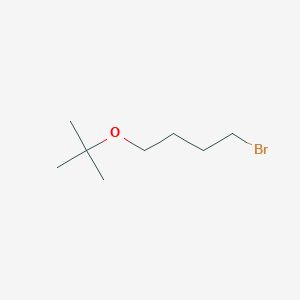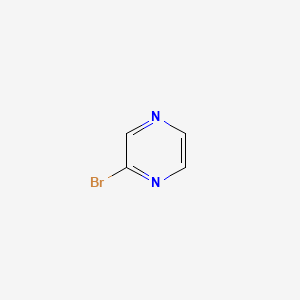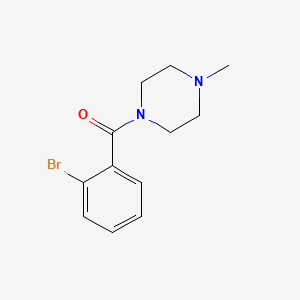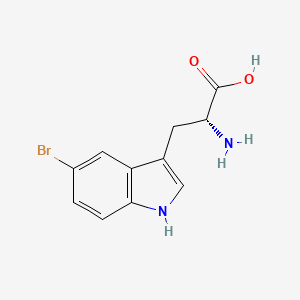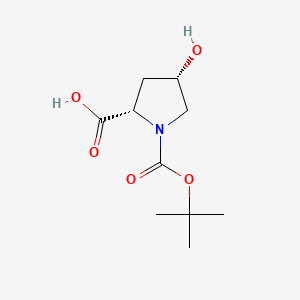
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (EHQC) is an organic compound with a molecular formula of C11H10O3. It is an aromatic heterocyclic compound, meaning it is composed of two or more different elements and contains a ring structure. EHQC is an important building block for many pharmaceuticals and other compounds, and has been studied extensively for its various applications.
Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties. Notably, certain compounds in this class, like the quinolone derivatives, show promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests potential applications in developing new antibacterial agents (Venkat Lingaiah et al., 2012).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various novel derivatives. For instance, research has been conducted on synthesizing new compounds with potential biological activities, such as anticoagulant, analgesic, and anti-inflammatory properties, using derivatives of this compound (Ukrainets et al., 1994).
Exploration in Photolabile Protecting Groups
This compound has been explored in the context of developing new photolabile protecting groups for carboxylic acids. These groups are crucial in photochemistry and have applications in releasing protected compounds in a controlled manner upon exposure to light (Fedoryak & Dore, 2002).
Antimicrobial Agent Synthesis
This compound plays a role in the synthesis of various antimicrobial agents. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial drugs (Abdel-Mohsen, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Análisis Bioquímico
Biochemical Properties
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to antibacterial effects . The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress responses and metabolic pathways . In terms of cellular metabolism, this compound can affect the production of reactive oxygen species (ROS) and the overall redox state of the cell, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its binding to DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing DNA replication and transcription . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways . At high doses, it can lead to toxic or adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby affecting the redox state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and oxidative stress responses.
Propiedades
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVKOSPFKHQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352225 |
Source


|
| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103802-41-1 |
Source


|
| Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

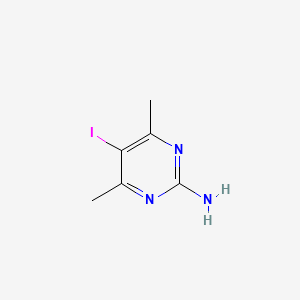
![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)
